molecular formula C24H34N2O5 B549266 Trandolapril CAS No. 87679-37-6

Trandolapril

Cat. No. B549266
CAS RN: 87679-37-6
M. Wt: 430.5 g/mol
InChI Key: VXFJYXUZANRPDJ-WTNASJBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trandolapril is an angiotensin-converting enzyme (ACE) inhibitor . It is used alone or in combination with other medications to treat high blood pressure and to improve survival after a heart attack . This compound is a prodrug that must be metabolized into its active form .


Synthesis Analysis

The synthesis of this compound involves key steps including the α-allylation of a protected L-pyroglutamic acid derivative, a highly diastereoselective Hosomi–Sakurai reaction, and a Ru-catalyzed ring-closing metathesis of a 4,5-diallylated proline .


Molecular Structure Analysis

This compound has a molecular formula of C24H34N2O5 . It is a heterobicyclic compound and a prodrug used for the treatment of hypertension . It is metabolized to its biologically active diacid form, trandolaprilat, in the liver . This compound has two conformations in CDCl3 .


Chemical Reactions Analysis

This compound is a potent inhibitor of angiotensin-converting enzyme (ACE), and it has been studied by nuclear magnetic resonance (NMR) spectroscopy . It was found that this compound had two conformations in CDCl3, and conformer A could convert gradually into conformer B at room temperature .


Physical And Chemical Properties Analysis

This compound is a white or almost white powder that is soluble (> 100 mg/mL) in chloroform, dichloromethane, and methanol .

Scientific Research Applications

Insulin Sensitivity and Type 2 Diabetes

Trandolapril, an angiotensin-converting enzyme (ACE) inhibitor, has been studied for its effects on insulin sensitivity in hypertensive patients with Type 2 diabetes. Research indicates that this compound may have beneficial effects on insulin sensitivity and lipid concentrations in this patient group, suggesting a potential role in the management of Type 2 diabetes and hypertension (New, Bilous, & Walker, 2000).

Cardiovascular Health and Hypertension

This compound is extensively researched for its impact on cardiovascular health, particularly in hypertensive patients. It's known for its ability to reverse structural hypertrophy of the myocardium and arterial wall, offering a long-lasting effect on blood pressure control. These attributes make this compound a significant candidate in treating hypertension and related cardiovascular conditions (Duc & Brunner, 1992).

Post-Myocardial Infarction Management

Studies have shown that this compound significantly benefits patients with left ventricular dysfunction following a myocardial infarction. It's associated with reduced mortality rates and less progression to severe heart failure, especially in diabetic patients. These findings highlight this compound's potential as a therapeutic agent in the post-myocardial infarction setting (Gustafsson et al., 1999).

Effects on Atrial Fibrillation

Research indicates that this compound can reduce the incidence of atrial fibrillation in patients with left ventricular dysfunction after an acute myocardial infarction. This suggests a possible role for this compound in managing arrhythmias associated with heart diseases (Pedersen et al., 1999).

Impact on Platelet Aggregation

This compound has been evaluated for its effect on platelet aggregation in patients with arterial hypertension and impaired glucose tolerance. Findings suggest that this compound positively impacts peroxidation syndrome and reduces platelet aggregation, which could be beneficial in preventing thrombotic complications in these patients (Simonenko, Medvedev, & Gamolina, 2011).

Atherosclerosis Management

This compound has shown potential in inhibiting aortic atherosclerosis, particularly in experimental models like the Watanabe heritable hyperlipidemic rabbit. This suggests a possible role in managing atherosclerosis, a key factor in cardiovascular disease (Chobanian, Haudenschild, Nickerson, & Hope, 1992).

Mechanism of Action

Mode of Action

Trandolapril is a prodrug that is metabolized in the liver to its biologically active diacid form, trandolaprilat . Trandolaprilat inhibits ACE, preventing the formation of ATII from ATI . This inhibition reduces the vasoconstrictive effect of ATII and decreases the secretion of aldosterone, leading to a decrease in blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the RAAS . By inhibiting ACE, this compound prevents the conversion of ATI to ATII, disrupting the RAAS pathway . This results in vasodilation, reduced secretion of aldosterone, and ultimately, a decrease in blood pressure .

Pharmacokinetics

This compound is rapidly absorbed and undergoes enzymatic hydrolysis, mainly in the liver, to form its active metabolite, trandolaprilat . The absorption of this compound is slowed with food . It has a distribution volume of approximately 18 L . This compound is excreted in urine (~33% as this compound and trandolaprilat) and feces (~66%) . The time to peak concentration for this compound is about 1 hour, while for trandolaprilat, it’s 4 to 10 hours . The elimination half-life of this compound is about 6 hours, while for trandolaprilat, it’s about 22.5 hours .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in blood pressure and a reduction in the hypertrophic and proarrhythmic electrical remodeling associated with conditions like heart failure . This compound has been shown to substantially reduce electrical proarrhythmic remodeling and mortality, while its effect on cardiac hypertrophy is less pronounced .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, chronic volume overload can induce multiple cardiac remodeling processes that result in eccentric cardiac hypertrophy and heart failure . Chronic ACE inhibition by this compound might affect these remodeling processes differentially . Furthermore, the pharmacokinetics and pharmacodynamics of this compound can vary among different populations .

Safety and Hazards

Trandolapril has a similar tolerability profile to that of other ACE inhibitors . Most adverse events are mild and transient in nature, and include cough, asthenia, dizziness, headache, and nausea . It is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

The pharmacological characteristics of trandolapril allow it to provide good 24-hour control of blood pressure with once-daily administration . This compound has also demonstrated some efficacy in a small number of patients with congestive heart failure . In addition, this compound provides long-term protection against all-cause mortality in patients with left ventricular dysfunction after myocardial infarction .

properties

IUPAC Name

(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O5/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29/h4-6,9-10,16,18-21,25H,3,7-8,11-15H2,1-2H3,(H,28,29)/t16-,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFJYXUZANRPDJ-WTNASJBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023692
Record name Trandolapril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Trandolapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014660
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in chloroform, dichloromethane, methanol, 2.07e-02 g/L
Record name Trandolapril
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8392
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Trandolapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014660
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

There are two isoforms of ACE: the somatic isoform, which exists as a glycoprotein comprised of a single polypeptide chain of 1277; and the testicular isoform, which has a lower molecular mass and is thought to play a role in sperm maturation and binding of sperm to the oviduct epithelium. Somatic ACE has two functionally active domains, N and C, which arise from tandem gene duplication. Although the two domains have high sequence similarity, they play distinct physiological roles. The C-domain is predominantly involved in blood pressure regulation while the N-domain plays a role in hematopoietic stem cell differentiation and proliferation. ACE inhibitors bind to and inhibit the activity of both domains, but have much greater affinity for and inhibitory activity against the C-domain. Trandolaprilat, the active metabolite of trandolapril, competes with ATI for binding to ACE and inhibits and enzymatic proteolysis of ATI to ATII. Decreasing ATII levels in the body decreases blood pressure by inhibiting the pressor effects of ATII as described in the Pharmacology section above. Trandolaprilat also causes an increase in plasma renin activity likely due to a loss of feedback inhibition mediated by ATII on the release of renin and/or stimulation of reflex mechanisms via baroreceptors.
Record name Trandolapril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00519
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Color/Form

Colorless, crystalline solid

CAS RN

87679-37-6
Record name Trandolapril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87679-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trandolapril [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087679376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trandolapril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00519
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trandolapril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-2-carboxylic acid, 1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydro-, (2S,3aR,7aS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.532
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRANDOLAPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T0N3G9CRC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Trandolapril
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8392
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Trandolapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014660
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

119-123 °C, 125 °C, 119 - 123 °C
Record name Trandolapril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00519
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trandolapril
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8392
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Trandolapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014660
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trandolapril
Reactant of Route 2
Trandolapril
Reactant of Route 3
Trandolapril
Reactant of Route 4
Trandolapril
Reactant of Route 5
Reactant of Route 5
Trandolapril
Reactant of Route 6
Trandolapril

Q & A

Q1: What is the primary mechanism of action of Trandolapril?

A1: this compound is a prodrug that is rapidly hydrolyzed in the liver to its active metabolite, Trandolaprilat. Trandolaprilat acts by inhibiting the activity of angiotensin-converting enzyme (ACE). [] This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, this compound reduces the formation of angiotensin II, leading to vasodilation and a decrease in blood pressure. []

Q2: How does this compound affect the renin-angiotensin-aldosterone system (RAAS)?

A2: By inhibiting ACE, this compound interrupts the RAAS cascade. This leads to decreased aldosterone secretion, which in turn promotes diuresis (increased urine production) and natriuresis (increased sodium excretion), contributing to its blood pressure-lowering effects. []

Q3: Beyond blood pressure reduction, what other beneficial effects have been observed with this compound treatment?

A3: Studies have shown that this compound can reduce proteinuria (presence of protein in urine), improve insulin sensitivity, and exert anti-atherosclerotic effects. [, , , , ] Additionally, it has demonstrated potential in preventing microalbuminuria in patients with type 2 diabetes. [, ]

Q4: How does this compound compare to other ACE inhibitors in terms of potency and duration of action?

A4: this compound is considered a long-acting ACE inhibitor. In preclinical studies, it demonstrated significantly higher potency compared to Enalapril in reducing blood pressure and inhibiting tissue ACE activity. This difference was attributed to factors like the higher lipophilicity of its active metabolite (Trandolaprilat) and its direct ACE inhibitory activity. []

Q5: Are there racial differences in the response to this compound treatment?

A5: Studies suggest that Black patients may require higher doses of this compound to achieve similar blood pressure reductions compared to White patients, despite similar levels of ACE inhibition. This suggests potential differences in the mechanisms underlying blood pressure regulation between these populations. []

Q6: What is the chemical structure of this compound?

A6: this compound is the ethyl ester prodrug of Trandolaprilat, a non-sulfhydryl ACE inhibitor. Its chemical name is (2S, 3aR, 7aS)-1-[(S)N-[(S)-1-Carboxy-3phenylpropyl]alanyl] hexahydro-2-indolinecarboxylic acid, 1-ethyl ester. []

Q7: How is this compound absorbed, metabolized, and eliminated from the body?

A7: this compound is rapidly absorbed after oral administration and undergoes ester hydrolysis in the liver to its active metabolite, Trandolaprilat. [, , ] Trandolaprilat is further metabolized before renal elimination. [] The pharmacokinetics of this compound are generally unaffected by renal function, but Trandolaprilat elimination is significantly impacted by renal impairment, requiring dose adjustments in patients with severe renal insufficiency. []

Q8: How long does it take for this compound to reach steady-state concentrations in the body?

A8: Studies indicate that steady-state concentrations of this compound are typically achieved within 7 days of daily administration, with some cases reaching steady state after just 4 days. []

Q9: Does the presence of the CES1 G143E genetic variant affect this compound activation?

A9: Yes, in vitro studies have shown that the CES1 G143E variant significantly impairs the activation of this compound in human liver cells. [] This reduced activation was also observed in a clinical study where carriers of the G143E variant exhibited lower peak concentrations and area under the curve of Trandolaprilat compared to non-carriers. []

Q10: Has this compound been studied in clinical trials? What were the key findings?

A10: Yes, this compound has been extensively studied in large-scale clinical trials such as the TRACE (this compound Cardiac Evaluation) study and the INVEST (INternational VErapamil SR/trandolapril STudy). [, ] TRACE demonstrated that this compound treatment reduced mortality and improved life expectancy in patients with left ventricular dysfunction after myocardial infarction. [] INVEST showed that a treatment strategy using Verapamil SR and this compound was as effective as an Atenolol-based strategy in reducing the risk of cardiovascular events in patients with hypertension and coronary artery disease. []

Q11: Are there any known drug interactions with this compound?

A11: While specific drug interactions are not addressed in these papers, it is known that ACE inhibitors, including this compound, can interact with other medications like diuretics, nonsteroidal anti-inflammatory drugs (NSAIDs), and potassium supplements. These interactions can potentially affect blood pressure control and electrolyte balance.

Q12: What formulation strategies have been explored to improve the delivery and bioavailability of this compound?

A12: Research has explored the development of solid dispersions using polymers like Eudragit RS 100 and PEG 8000, along with hydrophilic carriers like urea, to enhance the dissolution rate and bioavailability of this compound. [] Additionally, immediate-release tablet formulations using various superdisintegrants have also been investigated. []

Q13: What are the benefits of combining this compound with Verapamil in the treatment of hypertension?

A13: Combining this compound with Verapamil, a calcium channel blocker, has shown greater efficacy in lowering blood pressure compared to either drug alone. [, , , ] This combination is particularly beneficial for patients requiring multiple medications to achieve blood pressure goals, including those with diabetes or coronary artery disease. [, , ]

Q14: What is the safety profile of this compound?

A14: this compound is generally well-tolerated. Common side effects reported in clinical trials include cough, headache, and dizziness. [, , , ] Like other ACE inhibitors, it can cause angioedema, a rare but serious allergic reaction, and may lead to hyperkalemia, especially in patients with renal insufficiency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.